molecular formula C3H6N6 B7783154 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

Cat. No.: B7783154
M. Wt: 126.12 g/mol
InChI Key: RNMCQEMQGJHTQF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen atoms. Its high nitrogen content and stability make it a valuable candidate for various applications, particularly in the development of energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the desired triazine ring system . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the development of cost-effective and environmentally friendly synthesis routes is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine stands out due to its high nitrogen content and stability, making it particularly valuable in the development of energetic materials. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c1-2-5-9-3(4-1)6-7-8-9/h5H,1-2H2,(H,4,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMCQEMQGJHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN2C(=NN=N2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 2
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 3
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 4
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 5
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 6
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

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